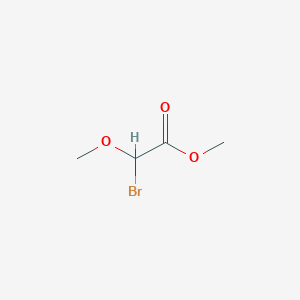
1-Benzyl-2,4-diphenylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,4-diphenylpyrrole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and organic chemistry. This compound is a pyrrole derivative that has a benzyl group attached to one of the nitrogen atoms and two phenyl groups attached to the other nitrogen atom. The molecular formula of 1-Benzyl-2,4-diphenylpyrrole is C22H19N.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,4-diphenylpyrrole is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication, protein synthesis, and cell division. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Benzyl-2,4-diphenylpyrrole are dependent on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. At high concentrations, this compound has been shown to have cytotoxic and genotoxic effects, which may be detrimental to normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Benzyl-2,4-diphenylpyrrole in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to modulate various cellular processes. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its tendency to undergo degradation and oxidation over time.
Orientations Futures
There are several future directions for the study of 1-Benzyl-2,4-diphenylpyrrole, including the development of more efficient and selective synthesis methods, the exploration of its potential applications in nanotechnology and biotechnology, the elucidation of its mechanism of action at the molecular level, and the optimization of its pharmacological properties for use in clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as to investigate its potential interactions with other drugs and compounds.
Méthodes De Synthèse
There are several methods for synthesizing 1-Benzyl-2,4-diphenylpyrrole, including the Pictet-Spengler reaction, the Nenitzescu reaction, and the Paal-Knorr reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst, followed by cyclization to form the pyrrole ring. The Nenitzescu reaction involves the condensation of an aldehyde with an acetylene in the presence of a base catalyst, followed by cyclization to form the pyrrole ring. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst, followed by cyclization to form the pyrrole ring.
Applications De Recherche Scientifique
1-Benzyl-2,4-diphenylpyrrole has been studied for its potential applications in various fields of scientific research. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers, dendrimers, and liquid crystals. In organic chemistry, this compound has been used as a starting material for the synthesis of other pyrrole derivatives with different functional groups and properties. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi.
Propriétés
Numéro CAS |
15811-38-8 |
|---|---|
Nom du produit |
1-Benzyl-2,4-diphenylpyrrole |
Formule moléculaire |
C23H19N |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-benzyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C23H19N/c1-4-10-19(11-5-1)17-24-18-22(20-12-6-2-7-13-20)16-23(24)21-14-8-3-9-15-21/h1-16,18H,17H2 |
Clé InChI |
AWILVXXPGKYPKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
1-Benzyl-2,4-diphenyl-1H-pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



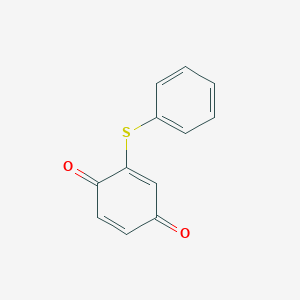
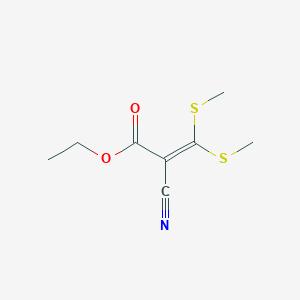
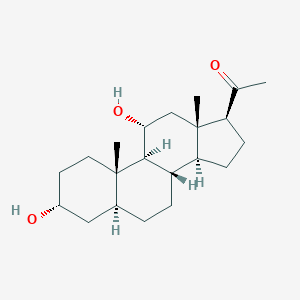
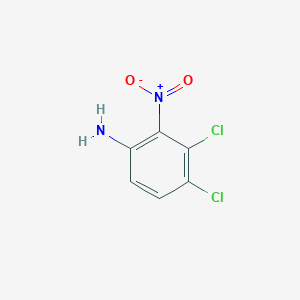
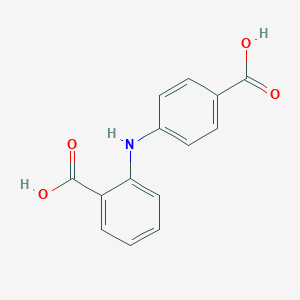
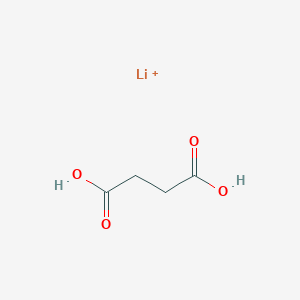
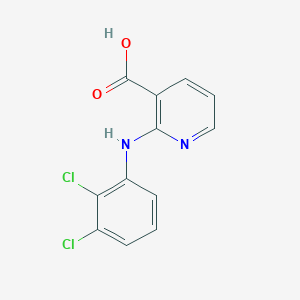
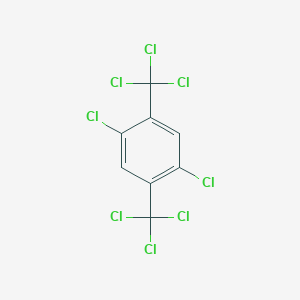

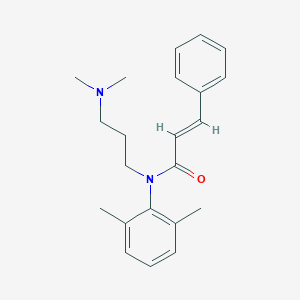
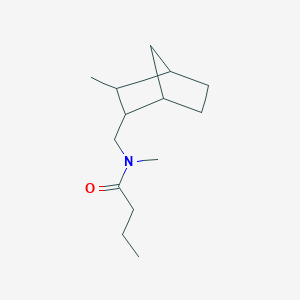
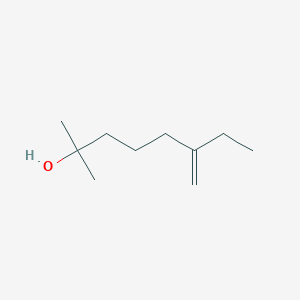
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)
